Product packaging for 1,5-Diazafluorene(Cat. No.:CAS No. 245-07-8)

1,5-Diazafluorene

Cat. No.: B3254861
CAS No.: 245-07-8
M. Wt: 168.19 g/mol
InChI Key: BOWFNGCAKYJFCK-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen Heterocyclic Compound Research

Nitrogen-containing heterocyclic compounds (NCHCs) are a cornerstone of modern chemistry, forming the structural basis for a vast array of biologically important molecules and functional materials. nih.govresearchgate.net More than half of all FDA-approved small-molecule drugs contain a nitrogen heterocycle. mdpi.com This class of compounds, which includes five- and six-membered rings like pyrazoles, imidazoles, and pyridines, is integral to medicinal chemistry, materials science, and catalysis due to their diverse electronic properties and ability to coordinate with metal ions. nih.govresearchgate.netopenmedicinalchemistryjournal.com

Within this broad field, 1,5-Diazafluorene emerges as a specialized ligand. researchgate.net It belongs to the polypyridyl family of ligands, which are renowned for their use in creating metal complexes with specific photophysical, electrochemical, and catalytic functions. nih.gov Like its parent compounds, 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089), this compound is a bidentate chelating agent, meaning it binds to a central metal atom through its two nitrogen atoms. nih.gov Its unique rigid structure and electron-deficient nature, however, set it apart and open avenues for novel applications and research. researchgate.netbangor.ac.uk

Comparative Analysis with Analogous Bidentate Nitrogen Ligands

The utility and unique character of this compound are best understood through comparison with the workhorse ligands of coordination chemistry: 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen). researchgate.netrjpn.org

Structural and Coordination Differences: The most significant distinction lies in the structural rigidity imposed by the central five-membered ring in this compound. nih.gov While 2,2'-bipyridine is flexible, allowing for rotation around the C-C bond connecting the two pyridine (B92270) rings, this compound and 1,10-phenanthroline are planar and conformationally rigid. nih.gov However, the five-membered ring in this compound provides different coordination properties compared to the six-membered central ring of phenanthroline. mdpi.com

This structural constraint leads to a wider "bite angle" or chelate angle in metal complexes. nih.gov For instance, X-ray diffraction studies on manganese and ruthenium complexes have shown a distinctive widening of the chelate angles for this compound and its derivatives compared to analogous bpy complexes. nih.gov The contraction of the middle ring from phenanthroline to this compound also increases the distance between the two nitrogen donor atoms. rsc.org

Electronic and Electrochemical Properties: Despite structural differences, the electronic absorption spectra of metal complexes with this compound are often similar to those with bpy, dominated by metal-to-ligand charge transfer (MLCT) bands. nih.gov However, the electrochemical properties can differ. The redox-active framework of 9,9'-dimethyl-4,5-diazafluorene (a derivative) undergoes reduction at a slightly more negative potential than bpy, indicating it is harder to reduce. nih.gov Conversely, cyclic voltammetry studies of certain co-oligomers revealed that incorporating this compound units improves electron affinity compared to analogous fluorene (B118485) structures. bangor.ac.uk

Ligand Strength and Stability: Collision-induced dissociation experiments on gaseous Mn(II) complexes demonstrated that 2,2'-bipyridine is a significantly weaker ligand than 1,10-phenanthroline, an effect attributed to bpy's flexibility. nih.gov The rigid framework of this compound places it closer to phenanthroline in terms of binding strength and the stability of its complexes. nih.gov

Table 1: Comparative Properties of Bidentate Nitrogen Ligands
PropertyThis compound (daf)2,2'-Bipyridine (bpy)1,10-Phenanthroline (phen)
StructureRigid, planar with a five-membered central ring nih.govmdpi.comFlexible, free rotation around inter-ring C-C bond nih.govRigid, planar with a six-membered central ring nih.gov
N-N Donor DistanceIncreased distance due to ring contraction from phen (approx. 3.05 Å) rsc.orgVariable due to flexibilityShorter distance (approx. 2.72 Å) rsc.org
Chelate AngleDistinctively wider chelate angle in complexes nih.govStandard chelate angleConstrained chelate angle
Key FeaturePossesses acidic C-H bonds on the methylene (B1212753) bridge (can be derivatized) nih.govConformational flexibility nih.govHigh structural rigidity and established coordination chemistry rsc.org

Overview of Key Research Trajectories and Unique Research Attributes

Research involving this compound and its derivatives is expanding into several key areas, driven by its unique attributes. documentsdelivered.comrsc.org

Versatile Coordination Chemistry: A primary research focus is its remarkably versatile coordination chemistry. rsc.orgrsc.org Unlike the strictly bidentate (κ²) coordination of phenanthroline, this compound has been shown to adopt multiple coordination modes, including monodentate (κ¹), bidentate (κ²), and bridging (μ) modes where it links two metal centers. nih.gov This versatility allows for the construction of complex architectures like coordination polymers and multimetallic complexes. rsc.orgdocumentsdelivered.com Furthermore, some derivatives are ambidentate, offering multiple distinct coordination sites on the same molecule. rsc.org

Catalysis: The unique electronic properties and bite angle of this compound ligands have made them effective in catalysis. rsc.org They have been successfully employed as ancillary ligands in palladium-catalyzed aerobic oxidation and cross-coupling reactions. rsc.orgnih.gov In some cases, the ligand is not merely a passive "spectator" but an active "actor," participating directly in the reaction mechanism. rsc.org For example, the 4,5-diazafluoren-9-one (B35911) (dafo) derivative is thought to promote C–O reductive elimination in certain catalytic cycles. rsc.org

Materials Science and Photophysics: The rigid, planar, and electron-deficient nature of the this compound core makes it an excellent building block for functional organic materials. researchgate.netbangor.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B3254861 1,5-Diazafluorene CAS No. 245-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-3-8-7-10-9(4-2-5-12-10)11(8)13-6-1/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWFNGCAKYJFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C1N=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Derivatization of 1,5 Diazafluorene Scaffolds

Advanced Synthetic Routes to 1,5-Diazafluorene and Its Core Derivatives

The synthesis of the this compound core typically involves multi-step procedures, often starting from readily available precursors like 1,10-phenanthroline (B135089). Key methods include oxidative ring contraction and reductive transformations.

Oxidative Ring Contraction Approaches (e.g., from 1,10-Phenanthroline)

A well-established route to the diazafluorene skeleton begins with the oxidative ring contraction of 1,10-phenanthroline (phen). This transformation, often employing potassium permanganate (B83412) (KMnO₄) in basic aqueous media, yields 4,5-diazafluoren-9-one (B35911) (dafo) benchchem.comrsc.orgsemanticscholar.orgrsc.orgresearchgate.netscholaris.cagoogle.comnih.gov. This reaction involves the oxidation of the central pyridine (B92270) ring of phenanthroline. While initial yields for this step were reported to be around 20%, optimization, such as increasing alkali concentration and slow addition of KMnO₄, has improved the yield of dafo to 55–60% semanticscholar.org. In some instances, this process can be combined with bromination and rearrangement in a one-pot tandem procedure to yield 2-bromo-4,5-diazafluoren-9-one (B3217633) researchgate.netresearchgate.net.

Reductive Methodologies (e.g., Wolff–Kishner Reduction)

Following the synthesis of 4,5-diazafluoren-9-one, the carbonyl group at the 9-position is typically reduced to a methylene (B1212753) group to afford the parent this compound. The Wolff–Kishner reduction is the method of choice for this transformation benchchem.comrsc.orgsemanticscholar.orgscholaris.cagoogle.comarkat-usa.org. This reaction involves treating the ketone with hydrazine (B178648) monohydrate at elevated temperatures, often in a sealed vessel or under reflux conditions. For instance, heating dafo with hydrazine monohydrate at 180 °C for 6 hours yields this compound in approximately 75% yield semanticscholar.org. Modified procedures, such as the Huang Minlon modification, can also be employed to improve efficiency wikipedia.org. The Wolff–Kishner reduction is effective for converting carbonyl functionalities into methylene groups, particularly when acid-sensitive functional groups are present, as it operates under strongly basic conditions wikipedia.org.

Functionalization Strategies at the C9 Position and Aromatic Rings

The this compound scaffold offers multiple sites for functionalization, primarily at the C9 position and on the aromatic rings, allowing for the tuning of its electronic and steric properties.

Introduction of Aliphatic and Aromatic Substituents

The C9 position of the diazafluorene core, which features a methylene group in the parent compound, is a key site for derivatization. Alkylation reactions, for example, can introduce alkyl groups at this position. The reaction of 4,5-diazafluorene (B6599424) with alkyl halides under basic conditions can lead to 9,9-dialkyl-4,5-diazafluorene derivatives researchgate.net. For instance, the synthesis of 9,9'-dimethyl-4,5-diazafluorene (Me₂daf) has been reported, though direct deprotonation of the methylene protons of daf with strong bases like n-butyllithium can lead to decomposition mdpi.com.

Functionalization of the aromatic rings can be achieved through various electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts alkylation and acylation, or through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling researchgate.netresearchgate.netCurrent time information in Bangalore, IN.colab.wsresearchgate.netnih.govwikipedia.orgoneonta.edumnstate.edu. For example, Friedel-Crafts reactions of diazafluorenones with phenols or anisole (B1667542) can lead to spirodiazafluorenes or methoxyphenyl-substituted diazafluorenes researchgate.netresearchgate.netnih.gov. Palladium-catalyzed cross-coupling reactions are commonly used to attach aryl or heteroaryl groups to halogenated diazafluorene precursors researchgate.netCurrent time information in Bangalore, IN.. The electronic nature of substituents on the aromatic rings influences the reactivity and regioselectivity of EAS reactions, with electron-donating groups generally directing to ortho/para positions and electron-withdrawing groups (except halogens) directing to meta positions wikipedia.orgoneonta.edumnstate.edu.

Chiral Derivatization Approaches

The development of chiral diazafluorene derivatives is crucial for applications in asymmetric catalysis and chiral recognition. While the parent this compound is achiral, chiral substituents can be introduced at the C9 position or on the aromatic rings to create enantiomerically pure or enriched compounds. Strategies may involve the synthesis of chiral precursors or enantioselective functionalization reactions. For example, the synthesis of chiral bipyridines incorporating the 4,5-diazafluorene framework has been achieved through multi-step routes involving palladium-catalyzed cross-coupling reactions with aryl boronic acids, leading to ligands with specific stereochemistry chemrxiv.org. The introduction of chiral moieties can also be achieved through asymmetric alkylation or arylation reactions, although specific examples directly targeting chiral this compound derivatives through these methods are less commonly reported in the initial search results compared to functionalization strategies for materials science.

Table 1: Key Synthetic Transformations for this compound Derivatives

Transformation TypeStarting Material(s)Reagents/ConditionsProduct(s)Key References
Oxidative Ring Contraction1,10-Phenanthroline (phen)KMnO₄, KOH (aq)4,5-Diazafluoren-9-one (dafo) benchchem.comrsc.orgsemanticscholar.orgrsc.orgresearchgate.netscholaris.cagoogle.comnih.gov
Wolff–Kishner Reduction4,5-Diazafluoren-9-one (dafo)Hydrazine monohydrate, heat (e.g., 180 °C)This compound (daf) benchchem.comrsc.orgsemanticscholar.orgscholaris.cagoogle.comarkat-usa.org
Tandem Oxidation/Bromination/Rearrangement1,10-PhenanthrolineKMnO₄, Br₂, etc. (one-pot)2-Bromo-4,5-diazafluoren-9-one researchgate.netresearchgate.net
Alkylation at C9This compound (daf)Alkyl halide, base (e.g., NaH)9,9-Dialkyl-1,5-diazafluorene researchgate.netmdpi.com
Friedel-Crafts ReactionDiazafluorenones, phenols/anisoleAcid catalyst (e.g., H₂SO₄)Spiro-diazafluorenes, methoxy-substituted diazafluorenes researchgate.netresearchgate.netnih.gov
Palladium-Catalyzed CouplingHalogenated diazafluorenes, boronic acids/estersPd catalyst, base, ligandArylated/heteroarylated diazafluorenes researchgate.netCurrent time information in Bangalore, IN.colab.wsresearchgate.net
Condensation/Alkylation4,5-Diazafluorene, fluorenylidene/diazafluorenylideneVarious conditionsNitrogen-substituted diazafluorene derivatives (e.g., Koelsch's radical precursors) rsc.org
Chiral DerivatizationVarious precursorsAsymmetric catalysis, chiral auxiliariesChiral diazafluorene derivatives chemrxiv.org

Coordination Chemistry and Ligand Properties of 1,5 Diazafluorene Derivatives

Versatile Coordination Modes and Ligand Behavior

Derivatives of 4,5-diazafluorene (B6599424) are capable of serving multiple functions in coordination chemistry, acting as simple spectator ligands or as reactive "actor" ligands that participate directly in chemical transformations. rsc.org Their ability to form complexes with a wide range of metals is well-documented, showcasing a diversity of bonding arrangements. rsc.org

The 1,5-diazafluorene framework can engage with metal centers in several distinct ways, a characteristic that underpins its utility in catalysis and materials science. nih.govresearchgate.net The most common coordination modes are:

Monodentate (κ¹): In this mode, only one of the two nitrogen atoms of the diazafluorene ligand binds to a single metal center. researchgate.netnih.gov This type of coordination is observed in certain monomeric palladium(II) acetate (B1210297) complexes, specifically in the isomeric forms of Pd(κ¹-DAF)₂(OAc)₂. nih.govnih.gov

Bidentate (κ²): This is the conventional chelating mode for diimine ligands, where both nitrogen atoms coordinate to the same metal center. nih.govnih.gov This κ² fashion is typical for daf-type ligands and is structurally analogous to how 2,2'-bipyridine (B1663995) binds to metals. nih.govresearchgate.net

Bridging (μ): The rigid structure of the diazafluorene ligand allows it to span two different metal centers, acting as a bridging ligand. researchgate.netnih.gov This is formally described as a μ:κ¹:κ¹ coordination. Such a bridging mode has been identified in dimeric palladium(II) complexes, where the diazafluorene ligand links two palladium centers. nih.govnih.gov A ligand is considered bridging when a single atom or the ligand as a whole bonds to two different metal centers. stackexchange.com

These varied coordination modes have been extensively characterized in complexes with various transition metals, including palladium(0) and first-row transition metals. rsc.orgnih.gov

Table 1: Coordination Modes of 4,5-Diazafluoren-9-one (B35911) (DAF) with Palladium(II)

Coordination Mode Notation Description Example Complex Species
Monodentate κ¹ One nitrogen atom binds to the metal center. Pd(κ¹-DAF)₂(OAc)₂ nih.govnih.gov
Bidentate (Chelating) κ² Both nitrogen atoms bind to the same metal center. Pd(κ²-DAF)(OAc)₂ nih.govnih.gov
Bridging μ:κ¹:κ¹ The ligand links two separate metal centers. Dimeric [Pd₂(μ-DAF)(OAc)₄] nih.gov

Beyond simple N-donor coordination, 1,5-diazafluorenide derivatives can engage in η-coordinative interactions through their central, cyclopentadienyl-like five-membered ring. rsc.org This η⁵-coordination (pentahapto) has been notably observed in complexes with the {RuCp}⁺ (Cp = pentamethylcyclopentadienyl) fragment. rsc.org

For instance, when the bulky 3,6-dimesityl substituted 4,5-diazafluorene ligand (dafMesH) is reacted with a ruthenium precursor, the steric hindrance from the mesityl groups prevents the nitrogen donors from coordinating. rsc.org Instead, the {RuCp}⁺ fragment coordinates to the arene ring of the ligand. rsc.org Upon deprotonation, a zwitterionic complex forms where the Ru(II) remains arene-bound. rsc.org However, in a different reaction sequence, a sandwich complex [RuCp(dafMes)] can be formed where the dafMes⁻ ligand is coordinated through its central C₅-ring in an η⁵-fashion, leaving the N,N-chelate site vacant. rsc.org This demonstrates the ligand's ability to form distinct linkage isomers depending on the reaction conditions. rsc.org Similarly, the unsubstituted daf⁻ ligand can form heterobimetallic complexes where it bridges two metal centers, binding one via η⁵-coordination and the other through its nitrogen donors. rsc.org

The this compound scaffold is readily functionalized, leading to ambidentate derivatives with multiple, distinct coordination sites. rsc.orgrsc.org This property allows for the rational design of multimetallic complexes, coordination polymers, and macrocycles. rsc.orgrsc.org

The deprotonated 4,5-diazafluorenide (daf⁻) ligand is itself a prime example of an ambidentate ligand, possessing both an N,N-chelate site and the C-donors of the central cyclopentadienyl-like ring. rsc.org Further functionalization expands this versatility:

C9-Position Derivatives: Modifying the C9 position of the fluorene (B118485) backbone is a common strategy. For example, 9-hydroxy-9-alkynyl-4,5-diazafluorene derivatives possess several potential coordination sites. rsc.org

Phosphine-Functionalized Derivatives: The dafp⁻ ligand, which incorporates a phosphine (B1218219) group, is an ambidentate ligand with phosphine, N-donor, and C-donor (cyclopentadienyl) coordination sites. rsc.org It can display various coordination modes, binding through one or both nitrogens and the phosphorus donor, sometimes with the participation of the carbon backbone. rsc.org

Sulfur-Functionalized Derivatives: Ligands such as 4,5-diazafluorenyl-9-dithiolene have been created, offering a dithiolene or dithiolate chelate site in addition to the diazafluorene moiety. rsc.org In homoleptic complexes with metals like Ni(II) or Pd(II), the metal coordinates to the sulfur-based chelate, leaving the N,N-diazafluorene site vacant and available for further coordination to form heterometallic structures. rsc.org

These multi-site ligands serve as building blocks for complex architectures, where mononuclear complexes can act as metalloligands to construct larger, ordered systems like one-dimensional coordination polymers. rsc.org

Complexation with Transition Metals

The unique properties of this compound derivatives make them valuable ligands for a range of transition metals, influencing the structure, reactivity, and electronic properties of the resulting complexes.

The interaction between 4,5-diazafluoren-9-one (DAF) and palladium(II) acetate, Pd(OAc)₂, is particularly complex, resulting in an equilibrating mixture of multiple species in solution. nih.govnih.gov This dynamic behavior highlights the ligand's flexibility in adapting its coordination mode. nih.gov Through detailed NMR spectroscopy and X-ray crystallography, six distinct coordination complexes have been identified from the combination of DAF and Pd(OAc)₂. nih.gov

The equilibrium is highly dependent on the concentration of the DAF ligand:

At low [DAF]: Two dimeric Pd(II) complexes are the dominant species. These structures feature bridging acetate ligands and a DAF ligand that is either bridging (μ) or monodentate (κ¹) to the two Pd(II) centers. nih.govnih.gov

At high [DAF]: The equilibrium shifts to favor four different monomeric species. nih.govnih.gov These include three isomeric complexes of the form Pd(κ¹-DAF)₂(OAc)₂ and one complex, Pd(κ²-DAF)(OAc)₂, where the DAF ligand adopts a traditional bidentate chelating mode. nih.govnih.gov

This ability of DAF to rapidly equilibrate between monodentate, bidentate, and bridging modes is a key feature of its coordination chemistry with palladium(II). nih.gov Substituting DAF with the more electron-rich 9,9-dimethyl-4,5-diazafluorene (Me₂DAF) simplifies the mixture to just two complexes: a dimeric species with a bridging Me₂DAF and a monomeric species with a chelating κ²-Me₂DAF ligand. nih.govnih.gov

Table 2: Characterized Species in the DAF/Pd(OAc)₂ Equilibrium Mixture

Dominant Condition Complex Type DAF Coordination Mode(s)
Low [DAF] Dimeric Bridging (μ) and Monodentate (κ¹) nih.govnih.gov
High [DAF] Monomeric Monodentate (κ¹) and Bidentate (κ²) nih.govnih.gov

When complexed with ruthenium(II), this compound and its derivatives often act as "non-innocent" or redox-active ligands. nih.gov This means the ligand can actively participate in the redox processes of the complex, storing and releasing electrons. nih.govnih.gov

Complexes such as Ru(Me₂daf)₃₂ have been synthesized and studied to understand the influence of the diazafluorene framework on their electrochemical properties. nih.gov While electronic absorption data show similarities to analogous 2,2'-bipyridine (bpy) complexes, the electrochemical profiles reveal distinct differences. nih.govdntb.gov.ua The redox-active Me₂daf framework in [Ru(Me₂daf)₃]²⁺ undergoes reduction at a slightly more negative potential than the bpy ligand in the analogous [Ru(bpy)₃]²⁺ complex. nih.gov This confirms that Me₂daf is a non-innocent, redox-active ligand at modestly reducing potentials. nih.gov

This redox activity is a crucial feature, as Ru(II) polypyridyl complexes are widely studied for applications ranging from photodynamic therapy to catalysis. chemrxiv.orgmdpi.com The ability of the diazafluorene ligand to engage in redox chemistry provides a mechanism to tune the electronic properties of the metal complex, potentially influencing its reactivity and function. nih.gov

Manganese Complexes and Electronic/Electrochemical Tuning

The coordination chemistry of this compound (daf) and its derivatives with manganese has been explored to understand the electronic influence of this ligand framework. New complexes, including Mn(CO)₃Br(daf) and Mn(CO)₃Br(Me₂daf), where Me₂daf is 9,9'-dimethyl-4,5-diazafluorene, have been synthesized and characterized. nih.govnih.gov These compounds are structurally similar to the well-known 2,2'-bipyridine (bpy) ligand but possess a more rigid structure due to the sp³-hybridized carbon bridge. nih.gov

Structural analysis via single-crystal X-ray diffraction shows a notable widening of the chelate angles in the daf and Me₂daf complexes compared to the analogous Mn(CO)₃(bpy)Br complex. nih.govnih.gov Despite this structural difference, the electronic absorption spectra are quite similar, dominated by metal-to-ligand charge transfer (MLCT) bands in the visible region, confirming the electronic similarity among daf, Me₂daf, and bpy. nih.govnih.gov

However, electrochemical studies reveal subtle but important differences. The redox-active Me₂daf framework in Mn(CO)₃Br(Me₂daf) undergoes reduction at a slightly more negative potential than the bpy ligand in its manganese complex. nih.govnih.gov This demonstrates that while electronically similar, the specific structure of the diazafluorene ligand allows for fine-tuning of the electrochemical properties of the resulting metal complex. The Me₂daf ligand, in particular, offers the redox-active nature of bipyridine while avoiding the acidic C-H bonds found in the parent daf ligand, which can lead to secondary reactivity. nih.govnih.gov

Table 1: Selected Data for Manganese Complexes

Complex ν(CO) (cm⁻¹) in THF Key Finding Reference
Mn(CO)₃Br(daf) 2026, 1938, 1917 Undergoes reduction at a potential comparable to bpy analogue. nih.gov

Rhodium, Copper, Silver, Platinum, Cobalt, Rhenium, Ytterbium, Osmium, Iron, and Europium Complexes

The versatile this compound scaffold has been used to create complexes with a wide array of transition metals, leading to diverse properties and applications.

Rhenium: Tricarbonyl rhenium(I) complexes with the general formula [Re(CO)₃(L)Cl], where L is a 4,5-diazafluorene derivative like 4,5-diazafluoren-9-one (dafo) or 9-(phenylamino)-4,5-diazafluorene (PADF), have been synthesized. scientific.net These complexes exhibit metal-to-ligand charge transfer absorptions around 391-394 nm and emissions between 470-492 nm. scientific.net Such complexes have been investigated for their potential in high-efficiency green electrophosphorescence. documentsdelivered.comjst.go.jp

Rhodium: The deprotonated 4,5-diazafluorenide anion (daf⁻) reacts with rhodium precursors to form complexes like the zwitterionic [Rh(daf)(COD)] and [Rh(daf)(PPh₃)₂]. rsc.org The latter can react with H₂ to yield a Rh(III) dihydride complex, [Rh(daf)(PPh₃)₂(H)₂], which upon reaction with HCl forms [Rh(dafH)(PPh₃)₂(H)₂]Cl. rsc.org This chloride complex has been identified as a selective catalyst for olefin hydrogenation. rsc.org

Copper: Copper(II) complexes with chiral dipinodiazafluorene ligands have been synthesized, demonstrating behavior close to ideal paramagnetism. nih.gov Additionally, copper complexes of phenylboronic acid-functionalized 4,5-diazafluorene have been incorporated into nanofibrous membranes for potential use as antimicrobial and antioxidant materials. nih.gov

Silver: Silver(I) complexes with various 4,5-diazafluorene derivatives, such as 4,5-diazafluoren-9-one (dafo) and 9,9-diaryl-substituted versions, have been extensively studied for their potential as antiproliferative agents. mdpi.comdoi.orgnih.gov For instance, complexes of the type [Ag(N-N)₂]NO₃ have been prepared and their cytotoxicity analyzed against several cancer cell lines. doi.orgnih.gov The silver atom in [Ag(dafo)₂(NO₃)] adopts a five-coordinate environment. researchgate.net These complexes are often more biologically active than the free ligands, highlighting the positive impact of the silver ion. doi.orgnih.gov

Platinum: Platinum(II) complexes, such as dichloro(9,9-dihexyl-4,5-diazafluorene)platinum(II) (Pt-DHF) and bis(pentafluorophenyl)platinum(II) complexes with diazafluorene ketone ligands, have shown significant antitumor activity. mdpi.comnih.gov Pt-DHF demonstrated notable tumor growth inhibition in in-vivo studies. nih.gov The use of pentafluorophenyl groups as leaving groups in these Pt(II) complexes represents a viable alternative to traditional designs. mdpi.com

Cobalt and Iron: Heterodinuclear complexes have been synthesized where a Ru(II) center is bound in an η⁵ fashion to the cyclopentadienyl-like ring of the deprotonated diazafluorene ligand, while a second metal, such as Co(II) or Fe(II), coordinates to the N,N-chelate site. nih.govresearchgate.net

Osmium: The coordination chemistry of 4,5-diazafluorene has been extended to osmium. rsc.org For example, 9-hydroxy-9-ethynyl-4,5-diazafluorene can be dehydrated upon binding to an unsaturated Os(II) species, leading to the formation of osmium allenylidene complexes. rsc.org These complexes possess a vacant N,N-chelate site available for further coordination. rsc.org

Ytterbium and Europium: There is currently limited specific information available in the reviewed literature regarding the synthesis and characterization of this compound complexes with ytterbium or europium.

Ligand Design Principles and Impact of Substituents on Coordination Geometry and Electronic Environment

The properties of metal complexes containing this compound are highly dependent on the substitution pattern of the ligand framework. The ability to modify the C9 position and the aromatic backbone allows for precise tuning of the coordination geometry and electronic environment of the metal center. rsc.org

The parent 4,5-diazafluorene (daf) ligand is distinguished from 2,2'-bipyridine by its rigid structure, a consequence of the fused five-membered ring. nih.gov This rigidity influences the chelate bite angle in metal complexes. nih.govnih.gov Substituents at the C9 position, such as methyl groups in 9,9'-dimethyl-4,5-diazafluorene (Me₂daf), can further alter the ligand's steric profile. mdpi.com These methyl groups also serve to remove the acidic methylene (B1212753) protons present in the parent daf ligand, preventing potential deprotonation and subsequent non-innocent ligand behavior. nih.govmdpi.com

The electronic properties are also highly tunable. For instance, the introduction of bulky mesityl groups at the 3 and 6 positions (dafMesH) creates a ligand that can be deprotonated to form dafMes⁻, which offers multiple coordination sites including the N,N-chelate, the central cyclopentadienyl-like ring, and potentially the mesityl groups themselves. rsc.org Furthermore, the incorporation of sulfur-rich substituents, such as a 4,5-dialkylthio-1,3-dithiol-2-ylidene group at the C9 position, creates donor-acceptor systems where the diazafluorene moiety acts as the acceptor. acs.org The electronic state of these systems can be significantly modified by the nature of the substituents. acs.org

The structure of the diazafluorene derivatives can have a substantial impact on catalytic applications. The ability of the 4,5-diazafluoren-9-one (dafo) ligand to withdraw electron density via π-backbonding, combined with its unique bite angle, is thought to play a key role in promoting certain catalytic reactions, such as C-O reductive elimination. rsc.org

Table 2: Impact of Substituents on this compound Ligand Properties

Ligand Derivative Substituent(s) Key Impact Reference
Me₂daf Two methyl groups at C9 Removes acidic protons, alters redox potential vs. daf nih.govnih.gov
dafMesH Mesityl groups at C3 and C6 Increases steric bulk, creates ambidentate anionic ligand upon deprotonation rsc.org
Dithiol-ylidene-daf Sulfur-rich group at C9 Creates a donor-acceptor system, modifies electronic state acs.org

Metal–Ligand Cooperativity and Ligand-Based Reactivity in Complexes

In many coordination complexes, the ligand framework acts as a passive "spectator," merely supporting the metal center where reactivity occurs. However, this compound derivatives can function as "actor" ligands, participating directly in reactions in a process known as metal-ligand cooperativity. rsc.orgwikipedia.org This bifunctional activation involves both the metal and the ligand in substrate bond formation or cleavage.

A prime site for ligand-based reactivity in the 4,5-diazafluorene system is the C9 position of the fluorenyl backbone. rsc.org There are several examples where this position is directly involved in reactions with incoming substrates. rsc.org

A notable example of metal-ligand cooperativity is observed in the rhodium complex [Rh(dafH)(PPh₃)₂(H)₂]Cl. This complex functions as a selective catalyst for the hydrogenation of olefins. rsc.org The catalytic activity is sensitive to the counterion, as replacing the chloride with a triflate renders the complex inactive, suggesting a key role for the ligand environment and potentially the protonated dafH ligand in the catalytic cycle. rsc.org

The acidic C-H bonds at the C9 position of the parent daf ligand can be deprotonated, leading to a ligand anion (daf⁻) that can exhibit different coordination modes and reactivity. This acid/base chemistry at the ligand has been leveraged to create unique complexes and explore non-innocent ligand behavior. rsc.orgmdpi.com By engaging in such ligand-centered reactions, 4,5-diazafluorene derivatives expand the scope of reactivity beyond simple metal-centered processes, opening avenues for the design of novel catalysts and reactive complexes. rsc.org

Electronic Structure and Spectroscopic Characterization of 1,5 Diazafluorene Systems

Electrochemical Properties and Redox Behavior

The electrochemical properties of diazafluorene-based ligands and their metal complexes are crucial for understanding their potential applications in catalysis, energy storage, and materials science. Cyclic voltammetry (CV) is a primary technique used to probe these properties, revealing information about electron transfer processes and the redox activity of both the metal center and the ligand.

Ligand-Centered Reductions and Oxidations

Diazafluorene ligands, particularly when coordinated to metal centers, can exhibit "non-innocent" behavior, meaning they actively participate in redox processes, often undergoing reduction or oxidation themselves. This ligand-centered redox activity is a key feature that distinguishes them from more traditional spectator ligands.

Reduction of Diazafluorene Ligands: Coordinated 4,5-diazafluoren-9-one (B35911) (dafo) has been observed to undergo one-electron reductions at potentials below -1 V, with a second reduction occurring around -1.2 V versus the saturated calomel (B162337) electrode (SSCE). The initial reduction is often attributed to the carbonyl group, while the subsequent reduction involves the bipyridine portion of the ligand acs.org. Derivatives like 9,9'-dimethyl-4,5-diazafluorene (Me2daf) also display ligand-centered reduction behavior. These reductions can be slower for diazafluorene derivatives compared to analogous bpy complexes, suggesting potentially less facile heterogeneous electron transfer kinetics mdpi.com. The delocalization of electron density into the conjugated π-system of the Me2daf framework allows it to stabilize low-valent metal complexes, acting similarly to bpy in π-backbonding chemrxiv.orgresearchgate.net. In some instances, reduction can lead to the formation of ligand-centered radicals, such as a bpm radical, which can be detected via electron paramagnetic resonance (EPR) spectroscopy nsf.gov.

Oxidation: While reductions are frequently discussed, oxidation processes involving the ligand framework can also occur, especially in complexes where the ligand is designed to be redox-active nsf.govnih.gov.

Influence of Substituents on Redox Potentials

The nature and position of substituents on the diazafluorene core, or within the coordinated metal complex, significantly influence the observed redox potentials.

Electron-Withdrawing vs. Electron-Donating Groups: Generally, electron-withdrawing substituents tend to increase the redox potentials (making oxidation harder and reduction easier), while electron-donating substituents decrease them nih.gov. For instance, in studies of quinoxaline (B1680401) derivatives (which also feature a diaza-aromatic core), the position of a methyl group was found to impact redox potentials, with a methyl group at the 2-position leading to a more negative potential compared to the 5-position nih.gov.

Ligand Structure: The structural rigidity and bite angle of diazafluorene ligands, compared to more flexible ligands like bpy, can also subtly tune electronic properties. For example, the Me2daf framework has been shown to undergo reduction at potentials slightly more negative than bpy in analogous complexes mdpi.comnsf.gov. This difference has been attributed to factors such as electron-transfer kinetics and the inductive effects of the methyl groups, which can sometimes lead to unexpected trends in reduction potentials mdpi.com. The presence of acidic C–H bonds in unsubstituted diazafluorene can also lead to secondary reactivity, whereas methylated derivatives like Me2daf avoid this issue and are more stable under reducing conditions chemrxiv.orgnsf.gov.

Correlation between Electrochemical Behavior and Electronic Structure

The electrochemical data obtained from techniques like cyclic voltammetry provides valuable insights into the electronic structure of diazafluorene systems.

Charge Delocalization and π-Backbonding: The ability of diazafluorene ligands to stabilize low-valent metal centers is often linked to charge delocalization within their conjugated π-systems and effective π-backbonding from the metal to the ligand's LUMO chemrxiv.orgresearchgate.net. This behavior is reminiscent of that observed with bpy ligands chemrxiv.org. Electronic absorption spectroscopy often complements electrochemical studies, with metal-to-ligand charge transfer (MLCT) bands in the visible region typically dominating the spectra of these complexes, confirming the electronic similarity between diazafluorene and bpy systems mdpi.comnsf.gov.

Ligand Bite Angle and M-N Distances: Structural studies, often in conjunction with electrochemical data, reveal how ligand geometry influences electronic properties. For instance, the wider chelate angles and consequently elongated metal-nitrogen (M-N) bond lengths observed in diazafluorene complexes compared to bpy complexes suggest an attenuation of the σ-donor power of the diazafluorene ligands. This structural constraint can modify the ligand's electronic influence and redox behavior chemrxiv.orgnsf.gov.

Structural Characterization Techniques (beyond basic identification)

Beyond standard spectroscopic methods for initial identification, advanced techniques are employed to elucidate the complex structural nuances of diazafluorene derivatives and their metal complexes, providing critical context for their electrochemical and photophysical properties.

Single-Crystal X-ray Diffraction Analysis of Derivatives and Complexes

Single-crystal X-ray diffraction (SCXRD) is indispensable for obtaining definitive three-dimensional structural information, including bond lengths, bond angles, and molecular packing.

Advanced NMR Spectroscopy for Coordination Mode Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced 2D techniques, is vital for characterizing the coordination behavior of diazafluorene ligands in solution and confirming structural integrity.

Coordination Mode Determination: Techniques such as 1H and 15N Heteronuclear Multiple Bond Correlation (HMBC) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) have proven critical in identifying the specific coordination modes of diazafluorene ligands in solution nih.gov. These experiments help establish connectivity and spatial proximity between ligand atoms and metal centers, thereby confirming whether the ligand is acting as a monodentate, bidentate, or bridging species.

Catalytic Applications of 1,5 Diazafluorene Based Systems

Palladium-Catalyzed Oxidation Reactions

Allylic Acetoxylation

The use of 4,5-diazafluoren-9-one (B35911) as a ligand for palladium(II) acetate (B1210297) has been shown to be highly effective in the allylic acetoxylation of terminal alkenes. nih.gov A key advantage of this catalytic system is its ability to utilize molecular oxygen (O₂) as the terminal oxidant, thereby replacing benzoquinone (BQ), which is commonly required in such reactions. nih.govhw.ac.uk This ligand-based strategy enables the conversion of terminal alkenes into linear allylic acetoxylation products with good yields and selectivity. nih.govhw.ac.uk

Initial screenings of various nitrogen-based ligands for the aerobic palladium-catalyzed acetoxylation of allyl benzene revealed that many common ligands like pyridine (B92270) and 1,10-phenanthroline (B135089) resulted in poor yields. In contrast, 4,5-diazafluoren-9-one provided the desired linear acetoxylation product in high yield. nih.gov

Table 1: Ligand Evaluation in Aerobic Allylic Acetoxylation of Allyl Benzene Reaction Conditions: 5% Pd(OAc)₂, 5% ligand, allyl benzene, AcOH, 1 atm O₂, 80 °C, 18h.

Entry Ligand Yield (%)
1 Pyridine 12
2 2,2'-Bipyridine (B1663995) <5
3 1,10-Phenanthroline <5

Data sourced from Campbell et al., J. Am. Chem. Soc., 2010. nih.gov

The scope of the reaction includes various terminal olefins, demonstrating tolerance for different functional groups.

Table 2: Substrate Scope for Aerobic Allylic Acetoxylation using Pd(OAc)₂/DAF Catalyst Reaction Conditions: 5% Pd(OAc)₂, 5% DAF, Substrate, AcOH, 1 atm O₂, 60-80 °C, 18-24h.

Substrate Product Yield (%)
Allyl benzene Cinnamyl acetate 81
1-Octene Oct-1-en-3-yl acetate 73

Data sourced from Campbell et al., J. Am. Chem. Soc., 2010. nih.gov

Oxidative C–C and C–O Coupling Reactions

Systems based on 4,5-diazafluorene (B6599424) have been successfully employed in palladium-catalyzed oxidative C-C coupling reactions of arenes. researchgate.net A notable example is the aerobic oxidative cross-coupling of indoles with benzene, which is detailed in section 5.1.4. While the literature indicates the use of these ligands in oxidative C-O coupling reactions, specific and detailed research findings for such applications were not available in the consulted sources. researchgate.net

Oxidative Heck Reactions

The 4,5-diazafluoren-9-one ligand has been utilized in palladium-catalyzed dehydrogenative Heck reactions, a subclass of oxidative Heck reactions. An example is the aerobic dehydrogenative alkenylation of ferrocene. researchgate.net This reaction allows for the formation of a C-C bond between ferrocene and various electron-poor alkenes, using a Pd(OAc)₂/DAF system with oxygen as the sole oxidant. researchgate.net The presence of the DAF ligand was found to be crucial for preventing the formation of palladium black and for facilitating the coordination of the alkene, which in turn increased reaction rates and yields. researchgate.net

Aerobic Oxidative Cross-Coupling (e.g., Indoles with Benzene)

Palladium catalysts supported by 4,5-diazafluorene derivatives as ancillary ligands are effective in promoting the aerobic oxidative cross-coupling of indoles and benzene. researchgate.net A significant feature of this system is that the regioselectivity of the indole arylation can be controlled by the specific choice of the neutral diazafluorene ligand and the anionic ligand on the palladium precursor. researchgate.net

For instance, using 9,9-dimethyl-4,5-diazafluorene in combination with Pd(TFA)₂ favors the formation of the C3-arylated indole product. Conversely, employing 4,5-diazafluoren-9-one with Pd(OPiv)₂ results in a switch of regioselectivity, favoring the C2-functionalized product. researchgate.net

Table 3: Ligand and Anion Effects on Regioselectivity in the Aerobic Oxidative Coupling of N-Pivaloyl Indole and Benzene Reaction Conditions: 5% Pd source, 5% ligand, N-pivaloyl indole (0.15 mmol), acid (0.9 mmol), benzene (9.9 mmol), 1 atm O₂, 120 °C, 18h.

Pd Source Ligand Additive Yield (%) C2:C3 Selectivity
Pd(TFA)₂ 9,9-dimethyl-4,5-diazafluorene Pivalic Acid 64 1:12

Data sourced from White et al., Chem. Commun., 2011. researchgate.net

This catalyst-controlled regioselectivity provides a valuable tool for the synthesis of distinct structural isomers of aryl-substituted indoles from common starting materials. researchgate.net

Mechanistic Investigations in Catalysis

Role of 1,5-Diazafluorene Ligands in Reaction Pathways

The unique efficacy of 4,5-diazafluorene-based ligands, particularly DAF, in palladium-catalyzed oxidations is attributed to their distinct influence on key steps within the catalytic cycle. hw.ac.ukresearchgate.net

In the context of allylic acetoxylation , mechanistic studies have revealed that the DAF ligand facilitates the C–O reductive elimination from a π-allyl-Pd(II) intermediate. nih.govhw.ac.uk This facilitation obviates the need for benzoquinone, which is typically required to promote this step. hw.ac.uk The hypothesis is that the carbonyl group of DAF may engage in backbonding from the Pd(II) center, which could stabilize a transition state that is more favorable for reductive elimination. nih.gov

For the aerobic oxidative cross-coupling of indoles and benzene , the DAF-type ligands play a crucial role in controlling the regioselectivity. researchgate.net While the precise mechanistic basis is not fully elucidated, two general pathways are considered. One involves the sequential activation of the indole and benzene C-H bonds at a single palladium(II) center, followed by reductive elimination. An alternative pathway suggests the activation of the two substrates at independent palladium(II) centers, followed by a transmetalation step to form a Pd(II)(phenyl)(indolyl) intermediate that then undergoes reductive elimination. researchgate.net The nature of the diazafluorene and anionic ligands evidently dictates which of these or related pathways is favored, leading to the observed switch in regioselectivity. researchgate.net

Furthermore, investigations into the coordination chemistry of DAF with palladium(II) carboxylate salts have shown a complex equilibrium involving multiple species. DAF can adopt monodentate (κ¹), bidentate (κ²), and bridging coordination modes in both monomeric and dimeric palladium(II) complexes. researchgate.net This ability to rapidly equilibrate between different coordination modes is a key aspect of its utility, as it can facilitate access to open coordination sites on the palladium center, which is essential for substrate binding and subsequent catalytic steps. researchgate.net

Ligand-Promoted C–O Reductive Elimination

In the realm of palladium-catalyzed oxidation reactions, the reductive elimination step is often a significant hurdle, particularly for reactions that require the formation of carbon-oxygen (C-O) bonds. Historically, inducing reductive elimination from organometallic Pd(II) intermediates necessitated the use of stoichiometric oxidants like benzoquinone, hypervalent iodine, or peroxides. However, the development of specialized ligands has enabled these transformations to proceed under aerobic conditions, with molecular oxygen as the terminal oxidant.

The 4,5-diazafluorenone (DAF) ligand, a derivative of this compound, has been identified as uniquely effective in promoting C–O reductive elimination. acs.orgwisc.edu In the aerobic palladium-catalyzed allylic C-H acetoxylation of terminal alkenes, a catalyst system of Pd(OAc)₂ with DAF enables the reaction to proceed in high yield without requiring co-catalysts or stoichiometric benzoquinone. wisc.edu Mechanistic studies have revealed that the DAF ligand directly facilitates the C–O reductive elimination from a π-allyl-Pd(II) intermediate. acs.org This capability distinguishes it from other common bipyridyl-type ligands, such as 2,2'-bipyridine (bpy) and phenanthroline (phen), which tend to inhibit this key step. wisc.edunih.gov The promotion of this step by the DAF ligand is crucial for achieving catalytic turnover using oxygen as the sole stoichiometric oxidant. acs.org

Influence of Ligand Sterics and Electronics on Catalytic Outcomes

The catalytic efficacy of metal complexes is profoundly influenced by the steric and electronic properties of their supporting ligands. cnr.itnih.gov In the case of this compound and its derivatives, these properties play a decisive role in enabling unique chemical reactivity compared to more conventional ligands like 2,2'-bipyridine (bpy). nih.gov

Steric Influence: The 4,5-diazafluorene (daf) ligand is distinguished from bpy by its more rigid structure, a consequence of the sp³-hybridized carbon bridge in its fused five-membered ring. nih.gov This structural rigidity and unique steric profile can influence the coordination geometry around the metal center. For example, the coordination chemistry of 4,5-diazafluoren-9-one (DAF) with Pd(OAc)₂ is remarkably diverse, with the ligand adopting bridging, chelating, and monodentate coordination modes. nih.gov This flexibility in coordination can be crucial for catalysis, as it may be necessary for one or more ligands to dissociate to create open coordination sites for substrate binding and reactivity. nih.gov The steric bulk can also impact the approach of substrates to the catalytic center, potentially deactivating the catalyst if the steric hindrance is too great. nih.gov

The interplay of these steric and electronic factors is critical in determining the outcome of a catalytic reaction, influencing everything from reaction rates to catalyst stability and selectivity.

Other Catalytic Transformations (e.g., Transfer Hydrogenation of Ketones)

Beyond C-O bond formation, this compound-based ligands have been successfully employed in other significant catalytic transformations, including the dehydrogenation of carbonyl compounds and transfer hydrogenation reactions.

Transfer hydrogenation is a powerful method for the reduction of unsaturated molecules, such as ketones and aldehydes, to their corresponding alcohols using a hydrogen donor other than molecular hydrogen (H₂). mdpi.comliv.ac.uk This process is often favored for its operational simplicity and for avoiding the use of high-pressure H₂ gas. mdpi.com Common hydrogen donors include isopropanol and formic acid. mdpi.comliv.ac.uk

A catalyst system composed of Pd(TFA)₂ and 4,5-diazafluorenone has proven effective for the direct α,β-dehydrogenation of aldehydes and ketones to produce enals and enones. researchgate.net While this is the reverse of hydrogenation, it demonstrates the ability of the diazafluorene-ligated palladium complex to catalytically activate C-H bonds adjacent to a carbonyl group. Preliminary mechanistic studies for this system suggest that the cleavage of the α-C-H bond of the ketone is the turnover-limiting step. researchgate.net The principles of microscopic reversibility imply that a catalyst effective for dehydrogenation can also be active for the reverse reaction, hydrogenation, under appropriate conditions. The unique properties of the 4,5-diazafluorenone ligand are crucial for the success of these transformations, overcoming limitations seen in previous catalyst systems and expanding the substrate scope to include pharmaceutically relevant molecules. researchgate.net

Substrate ClassTransformationCatalyst SystemKey Feature
Aldehydes & Ketonesα,β-DehydrogenationPd(TFA)₂ / 4,5-DiazafluorenoneOvercomes limitations of previous catalysts, enabling reaction with substrates like cyclopentanone and flavanone. researchgate.net
KetonesTransfer Hydrogenation(Generic) Ru, Rh, Ir complexesReduction to chiral alcohols using hydrogen donors like formate or isopropanol. liv.ac.uk

Catalyst Stability and Activity Enhancement Strategies

A critical aspect of any catalytic system is the stability of the catalyst, as decomposition can lead to reduced efficiency and premature termination of the reaction. In Pd-catalyzed aerobic oxidations, a common issue is the aggregation of the catalyst into inactive metallic palladium, often referred to as "Pd-black". nih.gov Ancillary ligands play a vital role in mitigating this decomposition pathway.

The use of bidentate ligands, such as 4,5-diazafluoren-9-one (DAF), is a key strategy for enhancing catalyst stability. nih.gov Compared to monodentate ligands like pyridine, where an optimal balance between activity and stability often requires a specific ligand-to-metal ratio (e.g., 2:1 or higher), chelating ligands like DAF can offer enhanced stability due to the chelate effect. wisc.edunih.gov This increased stability prevents the catalyst from decomposing before the reaction reaches full conversion. nih.gov

However, catalyst stability must be balanced with catalytic activity. Many strongly chelating bidentate ligands, like bipyridine and phenanthroline, can bind too tightly to the palladium center, inhibiting the reaction by preventing substrate access to the metal's coordination sphere. wisc.edunih.gov DAF represents a notable exception, providing the necessary stability to prevent decomposition while also being uniquely active. nih.gov This optimal balance is a key feature of the DAF ligand system.

Strategies for enhancing catalyst activity and stability include:

Ligand Design: Employing rigid, bidentate ligands like DAF to prevent catalyst aggregation. nih.gov

Control of Ligand:Metal Ratio: Optimizing the concentration of the ligand to find the best compromise between catalyst activity (favored at lower ratios) and stability (favored at higher ratios). wisc.edunih.gov

Solvent Choice: Utilizing polar solvents, which can sometimes be necessary to facilitate the dissociation of anionic ligands from the metal center, thereby opening up coordination sites for catalysis. nih.gov

By carefully selecting ligands and reaction conditions, the stability and activity of this compound-based catalytic systems can be maximized for efficient chemical transformations.

Materials Science Applications of 1,5 Diazafluorene

Optoelectronic Materials

The electron-deficient nature of the 1,5-diazafluorene core makes it a compelling component for various optoelectronic devices. Its ability to influence charge transport and luminescence has been harnessed in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.

Derivatives of this compound have been investigated as electron-deficient, light-emitting materials, particularly for achieving efficient blue emission, a key component for full-color displays. rsc.orgnycu.edu.tw Co-oligomers incorporating this compound units have been synthesized and shown to be blue-emitting materials with high photoluminescence quantum yields (ΦPL). rsc.org For instance, certain co-oligomers exhibit ΦPL values between 84% and 100% in solution and 24% to 42% in the solid state. rsc.org The introduction of the this compound moiety can improve the electron affinity of the material, which is a crucial property for emissive layers in OLEDs. rsc.org

In the broader context of PLEDs, polyfluorenes (PFs) are a prominent class of blue-emitting polymers due to their high thermal stability and excellent fluorescence quantum yields. nycu.edu.twiitk.ac.in While not always containing the this compound unit specifically, the principles of using rigid, planar building blocks to achieve efficient blue emission are relevant. For example, a polyfluorene copolymer with specific pendant groups demonstrated a maximum external quantum efficiency of 1.21% for a single-layer device, emitting pure blue light with a luminance of up to 4080 cd/m². nycu.edu.tw The incorporation of nitrogen-containing heterocycles like this compound into polymer backbones is a strategy to enhance and tune the electroluminescent properties for OLED and PLED applications. rsc.org

Table 1: Photoluminescence Properties of this compound-based Co-oligomers

Co-oligomerEmission Wavelength (λPL) in Solution (nm)Quantum Yield (ΦPL) in Solution (%)Emission Wavelength (λPL) in Film (nm)Quantum Yield (ΦPL) in Film (%)
FNF~40484-100~41024-42
FFNFF~42084-100~42524-42
SNS~43084-100~44024-42
NSN~45084-100~46024-42

Data sourced from studies on 4,5-diazafluorene-based co-oligomers. rsc.orgbangor.ac.uk

The strong electron-deficient character of the this compound unit has been exploited in the development of charge-trapping elements for nonvolatile organic field-effect transistor (OFET) memory devices. nih.govnih.gov In these applications, the diazafluorene moiety provides effective electron-trapping sites. nih.govnih.gov

In one study, donor-acceptor molecules were synthesized where triphenylamine (B166846) (TPA) acts as the hole-trapping core and this compound derivatives serve as the electron-trapping units. nih.gov The diazafluorene component also functions as a hole-blocking group, preventing the leakage of stored positive charges. nih.govnih.gov A pentacene-based OFET memory device utilizing a solution-processed TPA-diazafluorene molecule demonstrated a significant memory window of 89 V, a high hole-trapping density of 4.55 × 10¹² cm⁻², and a large ON/OFF current ratio of 2.85 × 10⁷. nih.govnih.gov The device also exhibited good charge retention for over 10⁴ seconds and reliable endurance. nih.gov These findings underscore the potential of this compound-based materials for high-performance OFET memory applications. nih.gov

Table 2: Performance of an OFET Memory Device with a this compound Derivative

ParameterValue
Memory Window89 V
Hole Trapping Density4.55 × 10¹² cm⁻²
ON/OFF Current Ratio2.85 × 10⁷
Charge Retention> 10⁴ s
Trapping Speed< 20 ms

Data from a study on a pentacene-based OFET memory device with a TPA(PDAF)₃ charge trapping layer. nih.govnih.gov

In the realm of solar energy conversion, this compound derivatives have been synthesized and evaluated as sensitizers in dye-sensitized solar cells (DSSCs). figshare.comtandfonline.com DSSCs are a type of photovoltaic device that uses a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to absorb sunlight. tandfonline.com

Ruthenium(II) complexes incorporating 4,5-diazafluoren-9-one-derived diimine ligands have been created for this purpose. figshare.comtandfonline.com The photovoltaic performance of these complexes as photosensitizers has been investigated. Under simulated AM 1.5 solar irradiation, DSSCs based on these Ru-complexes achieved power conversion efficiencies (PCE) of up to 1.26%. figshare.comtandfonline.com The efficiency of these devices is influenced by the molecular structure of the dye, with the presence of a π-conjugated bridge and an electron-rich donor enhancing photovoltaic performance. figshare.comtandfonline.com A Ru(II) complex of a 4,5-diazafluorene (B6599424) derivative with a keto-enol tautomerism has also been used as a photosensitizer in DSSCs. rsc.org

Table 3: Photovoltaic Performance of DSSCs with this compound-based Dyes

SensitizerOpen-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
L10.331.830.490.84
L1-Ru0.342.510.531.26
L20.230.650.590.36
L2-Ru0.281.020.580.58

Performance under simulated AM 1.5 solar irradiation (100 mW/cm²). figshare.comtandfonline.com

Light-emitting electrochemical cells (LECs) are devices that generate light from an electric current passing through an organic semiconductor that contains mobile ions. wikipedia.org Their structure is similar to OLEDs but with the key addition of an electrolyte. wikipedia.orgrsc.org This allows for the use of air-stable electrodes and makes the device performance less dependent on the electrode work function. wikipedia.orgnih.gov

Metal complexes of this compound derivatives have been noted for their applications in LECs. tandfonline.com Ionic transition metal complexes (iTMCs), such as those formed with ruthenium, are particularly suitable for LECs because they are inherently ionic and can exhibit phosphorescence, which allows for harvesting of both singlet and triplet excitons, potentially leading to higher efficiencies than fluorescent materials. wikipedia.orgnih.gov The stable electrochemical properties and luminescence of metal complexes derived from ligands like this compound make them promising candidates for the emissive layer in LEC devices. tandfonline.comnih.gov

Fluorescent Sensors and Chemosensors for Metal Cations

The nitrogen atoms within the this compound structure provide excellent coordination sites for metal ions, and this interaction can lead to changes in the compound's photophysical properties, such as fluorescence. This characteristic makes this compound derivatives highly suitable for the development of fluorescent sensors and chemosensors for the detection of metal cations. rsc.orgbangor.ac.ukias.ac.in These sensors offer the potential for high sensitivity and selectivity in detecting specific ions. ias.ac.innih.govresearchgate.net

A co-oligomer containing this compound (FNF) has demonstrated high sensitivity and selectivity towards mercury(II) cations (Hg²⁺). rsc.orgbangor.ac.uk Upon the addition of Hg²⁺, the initial blue fluorescence of the sensor is quenched, and a new, green emission band appears. rsc.orgbangor.ac.uk This dual response allows the compound to function as both an "ON → OFF" and "OFF → ON" fluorescent sensor. rsc.orgbangor.ac.uk Other novel colorimetric chemosensors based on 1,5-diazafluoren-9-one (B8316282) have been synthesized for the detection of iron(III) (Fe³⁺) and cobalt(II) (Co²⁺) ions. ias.ac.in The interaction with these metal ions results in a color change that can be detected by the naked eye, providing a simple method for ion detection. ias.ac.in

Table 4: Sensing Characteristics of a this compound-based Fluorescent Sensor

Target AnalyteSensing MechanismObservable Change
Mercury (Hg²⁺)Fluorescence Quenching & Ratiometric ShiftBlue emission (404 nm) quenched, new green emission (507 nm) appears
Iron (Fe³⁺)Colorimetric ChangeVisible color change
Cobalt (Co²⁺)Colorimetric ChangeVisible color change

Data compiled from studies on diazafluorene-based sensors. rsc.orgbangor.ac.ukias.ac.in

Supramolecular Frameworks and Coordination Polymers

The ability of this compound and its derivatives to act as versatile ligands is central to their use in constructing supramolecular frameworks and coordination polymers. rsc.orgrsc.org These materials are formed through the self-assembly of metal ions and organic ligands, creating extended, often porous, structures with a wide range of potential applications. The ambidentate nature of some this compound derivatives, which possess multiple coordination sites, allows for the synthesis of complex architectures like coordination polymers, multimetallic complexes, and macrocycles. rsc.orgrsc.org

For example, a simple coordination polymer has been prepared using cadmium (Cd) centers and 4,5-diazafluoren-9-one (B35911) (dafo), where the ligands bridge adjacent metal centers. rsc.org Silver(I) (Ag⁺) has also been used to construct coordination polymers with a spirobifluorene ligand containing two 4,5-diazafluorene units. rsc.org In another instance, a fullerene functionalized with two 4,5-diazafluorene moieties was used to create a one-dimensional coordination polymer with silver ions. rsc.org The formation and structure of these polymers are highly dependent on the choice of the metal precursor and the specific derivative of this compound used, highlighting the tunability of these systems. rsc.org

Self-Assembly and Ordered Structures

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of bottom-up nanotechnology and materials design. This compound and its derivatives are adept at self-assembly, driven by a combination of coordination chemistry and non-covalent interactions.

The defining feature of this compound is the presence of a 2,2'-bipyridine-like N,N-chelate site embedded within a rigid fluorene (B118485) framework. This site readily coordinates with various metal ions, providing a powerful and directional tool for constructing ordered supramolecular assemblies. By reacting derivatives of this compound with metal precursors, researchers can create one-dimensional coordination polymers. For instance, a hexakis-fullerene adduct functionalized with two this compound groups at trans-1 positions was synthesized and, upon reaction with silver(I) triflate, formed a one-dimensional metal-organic coordination polymer. researchgate.net The predictable geometry of the coordination between the nitrogen atoms and the metal center guides the assembly process, leading to highly ordered, chain-like structures.

Beyond metal coordination, the planar, aromatic nature of the this compound core facilitates π-π stacking interactions. In the solid state of certain fullerene-based coordination polymers, antiparallel this compound moieties from adjacent ligands engage in face-to-face π-π interactions, further stabilizing the ordered structure. rsc.org This interplay of directional coordination bonds and weaker, but significant, π-π stacking allows for the creation of complex and robust supramolecular architectures. The principles of self-assembly using coordination chemistry have been successfully applied to create ultrathin multilayers on surfaces, demonstrating a layer-by-layer growth that results in highly ordered films. nih.gov

Host-Guest Interactions and Cavity Design

Host-guest chemistry involves the design of "host" molecules that can encapsulate "guest" molecules or ions within a defined cavity, leading to applications in sensing, catalysis, and separation. The structural rigidity and coordination ability of this compound make it a suitable component for designing molecular hosts.

The nitrogen atoms of the this compound unit can act as effective binding sites for guest species, particularly metal ions. This interaction is central to its function in larger, more complex host systems. For example, derivatives of this compound can be incorporated into macrocyclic or multimetallic complexes, where the diazafluorene unit provides a specific binding pocket. rsc.org The ambidentate nature of some derivatives, which possess multiple coordination sites, allows for the synthesis of intricate structures capable of selective guest recognition. rsc.org

A notable application is the functionalization of fullerenes, where the this compound moiety serves as a well-defined anchoring group. researchgate.netutep.edu In these systems, the diazafluorene part of the molecule can coordinate to metal surfaces or ions, while the fullerene cage provides a distinct cavity. utep.edu While the diazafluorene itself does not form the primary cavity, its rigid and directional coordinating properties are crucial for orienting the host structure (the fullerene derivative) to enable specific interactions with guests or surfaces. The design of such molecules relies on the principle that the diazafluorene group provides a stable and predictable point of attachment, allowing the fullerene's cavity to be presented for host-guest interactions. utep.edu

Charge Transport and Molecular Rectifiers

The field of molecular electronics aims to use single molecules or molecular assemblies as components in electronic circuits. This compound has emerged as a key player in this area due to its excellent electronic properties, particularly its ability to facilitate charge transport.

As an electron-deficient system, this compound and its derivatives are effective electron-transporting materials. nih.gov This property is exploited in organic field-effect transistor (OFET) memory devices, where diazafluorene units can serve as electron-trapping sites. nih.gov In specially designed donor-acceptor molecules, the this compound component acts as the acceptor and provides an ideal site for trapping electrons, a critical function for nonvolatile memory. nih.gov

A significant application of this compound is as an "anchoring group" in single-molecule junctions, which are used to study charge transport at the molecular level. researchgate.netutep.edu Researchers have functionalized fullerene derivatives with this compound groups to act as "alligator clips" that bind to gold electrodes. utep.edu The diazafluorene's nitrogen atoms form stable, conductive links with the gold, allowing the charge transport properties of the central fullerene molecule to be measured. utep.edu Density functional theory calculations have confirmed that the lowest energy binding configuration involves the coordination of the two nitrogen atoms to the gold surface. utep.edu These studies revealed multiple conductance levels, which were attributed to different binding modes between the diazafluorene anchor and the electrodes. researchgate.netutep.edu

The inherent asymmetry in the electronic structure of some molecular systems can lead to current rectification, where the molecule conducts electricity preferentially in one direction, acting as a molecular diode. nih.gov The development of molecular rectifiers based on self-assembled monolayers (SAMs) is a promising area of research. nih.govarxiv.org By co-assembling molecules with strong electron donor and acceptor components, a charge-transfer state can be created that significantly enhances current rectification. arxiv.org The electron-accepting nature of the this compound core makes it a prime candidate for inclusion in such systems, contributing to the asymmetric electronic environment needed for efficient rectification.

System Application Key Finding Reference
Fullerene-DiazafluoreneSingle-Molecule JunctionActs as a stable anchor to gold electrodes for charge transport studies. researchgate.netutep.edu
TPA(PDAF)nOFET MemoryThe diazafluorene unit serves as an efficient electron-trapping site. nih.gov
Donor-Acceptor SAMsMolecular RectifierExploiting charge-transfer states enhances current rectification performance. nih.govarxiv.org

Development of Functional π-Conjugated Systems

π-conjugated systems, characterized by alternating single and multiple bonds, are the foundation of many organic electronic and photonic materials. Incorporating this compound into these systems allows for the fine-tuning of their electronic and physical properties.

The electron-withdrawing nature of the this compound unit makes it a valuable building block for creating donor-acceptor (D-A) type molecules. nih.gov In these systems, the diazafluorene moiety acts as the electron acceptor. For example, three D-A molecules, TPA(PDAF)n (where n=1, 2, 3), were synthesized by linking a triphenylamine (TPA) donor to one, two, or three 4,5-diazafluorene-based acceptor units. nih.gov These molecules were designed for use as charge storage elements in memory devices. The study found that increasing the number of acceptor units lowered the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection. nih.gov

Furthermore, the rigid and planar structure of this compound is often modified to create highly nonplanar, π-conjugated systems. By attaching bulky groups, intermolecular π-π stacking can be suppressed, which is advantageous in certain applications, such as preventing aggregation in the solid state. nih.gov The synthesis of π-conjugated 4,5-diazafluorene derivatives that include a 9-cyanomethylene group as an additional electron acceptor demonstrates another strategy to modify the electronic properties for specific redox behaviors. dntb.gov.ua These functional π-systems have been explored for use in organic light-emitting diodes (OLEDs), where this compound derivatives can function as electron-transporting or hole-blocking materials. nih.gov

Property TPA(PDAF)₁ TPA(PDAF)₂ TPA(PDAF)₃ Reference
Electron Affinity (EA)-0.11 eV-0.52 eV-0.68 eV nih.gov
RoleDonor-Acceptor MoleculeDonor-Acceptor MoleculeDonor-Acceptor Molecule nih.gov

Theoretical and Computational Investigations of 1,5 Diazafluorene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations are instrumental in providing fundamental insights into the 1,5-diazafluorene system.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comrsc.org

Computational studies on co-oligomers incorporating this compound have shown that its presence improves electron affinity, with studies on specific co-oligomers like SNS (dibenzothiophene-S,S-dioxide-1,5-diazafluorene-dibenzothiophene-S,S-dioxide) and NSN (this compound-dibenzothiophene-S,S-dioxide-1,5-diazafluorene) revealing a decrease in their LUMO energies by 0.37–0.38 eV compared to related oligofluorenes. researchgate.net This highlights the electron-accepting character of the this compound moiety. The HOMO-LUMO energy gap governs not only the stability of the molecule but also its potential applications in electronic devices. A smaller gap is generally associated with higher chemical reactivity and lower kinetic stability. rsc.org

The distribution of these frontier orbitals determines the nature of electronic transitions. For many conjugated systems, both the HOMO and LUMO are spread across the π-conjugated backbone, indicating that the lowest energy electronic transition is a π-π* transition. researchgate.net

Table 1: General Principles of Frontier Orbital Analysis via DFT

Parameter Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO; indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. irjweb.com

| Global Reactivity Descriptors | Chemical Potential (μ), Hardness (η), and Electrophilicity Index (ω) can be derived from HOMO and LUMO energies to quantify reactivity. irjweb.com |

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. youtube.com For this compound, DFT calculations confirm a planar geometry for the fused ring system. researchgate.netresearchgate.net This planarity is a key feature, influencing its packing in the solid state and its ability to participate in π-stacking interactions.

Crystallographic and computational studies provide precise data on the molecule's geometry. The contraction of the central ring in this compound compared to its parent compound 1,10-phenanthroline (B135089) results in an increased distance between the nitrogen donors, from 2.72 Å in phenanthroline to approximately 3.05 Å in this compound and its 9-one derivative. rsc.org When coordinated to a metal center, the rigid polycyclic framework of the this compound ligand imposes a specific bite angle. For instance, in manganese and ruthenium complexes, the N-M-N chelate angle is significantly wider than in analogous 2,2'-bipyridine (B1663995) (bpy) complexes. nih.gov

Table 2: Selected Optimized Geometric Parameters for this compound and Related Complexes

Compound/Complex Parameter Value Reference
This compound (dafH) N-N distance 3.05 Å rsc.org
4,5-Diazafluoren-9-one (B35911) (dafo) N-N distance 3.05 Å rsc.org
Mn(CO)₃Br(daf) N-Mn-N Angle 82.14(10)° nih.gov
Mn(CO)₃Br(daf) Average Mn-N Distance 2.118(4) Å nih.gov
[Ru(Me₂daf)₃]²⁺ N-Ru-N Angle 82.9(3)° nih.gov

These structural parameters are crucial as they influence orbital overlap and the resulting electronic and photophysical properties of both the standalone molecule and its metal complexes. nih.gov

DFT and its time-dependent extension, TD-DFT, are widely used to predict spectroscopic properties, providing insights that complement experimental data. mdpi.comnih.gov

Infrared (IR) Spectra: DFT calculations can simulate vibrational spectra with a high degree of accuracy, aiding in the assignment of experimental IR bands. nih.gov For example, the IR spectrum of 4,5-diazafluoren-9-one has been calculated using the B3LYP functional with a 6-31+G(d,p) basis set. researchgate.net Such calculations predict the frequencies and intensities of the fundamental vibrational modes, which can then be compared to experimental Fourier Transform Infrared (FT-IR) spectra. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic deficiencies in the theoretical model. researchgate.netnih.gov

UV-Vis Spectra: The electronic absorption spectra of this compound systems are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net These calculations yield the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. chemrxiv.org Studies on derivatives of this compound have utilized molecular docking and UV-Vis spectral results to understand their interaction with biological targets like G-quadruplex DNA. nih.gov Theoretical predictions of UV-Vis spectra are sensitive to the choice of functional and basis set, and often require solvent models to accurately reproduce experimental conditions. mdpi.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is the most prevalent computational method for studying the electronic excited states of large and medium-sized molecules due to its computational efficiency. chemrxiv.orgnih.gov It is used to calculate properties such as absorption and emission energies, and to analyze the character of the excited states. rsc.org

For derivatives of this compound, comprehensive theoretical studies have revealed the nature of their luminescence. rsc.org For an oxygen-free nopinane-annelated this compound ligand, theoretical calculations show that the geometric differences between the ground state (S₀) and the first singlet excited state (S₁) are small. This leads to fluorescence with an unusually small Stokes shift, and the emission is characterized as being of a locally excited (LE) nature. rsc.org

In contrast, for the related 1,5-diazafluoren-9-one (B8316282) derivative, the introduction of the carbonyl group leads to a significant change in the excited state. The emission is red-shifted and takes on a short-range charge transfer character. Correspondingly, the calculated geometric differences between the S₀ and S₁ states are much more pronounced. rsc.org This demonstrates how TD-DFT can be used to understand subtle structure-property relationships that govern the photophysical behavior of these systems.

Ab Initio and Multi-Configurational Self-Consistent Field (CASSCF) Calculations

While TD-DFT is a powerful tool, it can fail for systems with significant charge-transfer character or for states with double-excitation character. chemrxiv.org For more complex electronic structures, higher-level ab initio methods like Multi-Configurational Self-Consistent Field (CASSCF) and its variants are necessary. acs.orgfigshare.com These methods are particularly important for nitrogen-containing heterocyclic compounds where near-degenerate orbitals or complex excited states may be present. acs.orgacs.orgnih.gov

CASSCF explicitly includes multiple electronic configurations in the wavefunction, providing a more accurate description of systems that are poorly represented by a single-determinant method like standard DFT. Although computationally demanding, CASSCF is essential for correctly describing bond-breaking processes, conical intersections, and the electronic structure of certain open-shell and excited states.

The investigation of spin states and magnetic properties is critical for understanding open-shell species such as radicals or triplet states. DFT calculations can be used to compute the spin density distribution in such systems. For the radical anion of 4,5-diazafluoren-9-one, created by reduction, DFT calculations have been used to determine the Singly Occupied Molecular Orbital (SOMO) and the spin density distribution across the molecule. researchgate.net

The fusion of aza-aromatic systems can lead to interesting magnetic phenomena. In related aza-triangulene systems, charge transfer to a metal surface can induce magnetism by causing a partial depopulation of the HOMO, leading to the emergence of SOMO/SUMO states and an associated Kondo resonance, which is a characteristic magnetic fingerprint. nih.gov Furthermore, theoretical studies on other fluorenyl derivatives have explored the possibility of spin-state switching, where a molecule can transform between a diamagnetic (closed-shell) and a biradical (open-shell triplet) state. mdpi.com These studies suggest that the electronic and magnetic properties of this compound could be tuned through chemical modification or by creating its radical ions, making it a potentially interesting building block for molecular magnetic materials. mdpi.com

Ground State Characterization

The ground state characterization of this compound, a planar tricyclic aromatic heterocycle, has been a subject of theoretical interest to understand its intrinsic electronic and structural properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the optimized geometry and vibrational frequencies of such molecules in their electronic ground state.

Vibrational spectroscopy, both infrared (IR) and Raman, provides a fingerprint of a molecule's structure. nih.gov Computational frequency analysis, typically performed at the same level of theory as the geometry optimization, can predict the vibrational modes. researchgate.netresearchgate.netuni-paderborn.de These calculations are crucial for assigning experimentally observed spectral bands to specific molecular motions, such as C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane bending modes. mdpi.comresearchgate.net For this compound, the calculated vibrational spectrum would reveal characteristic frequencies for the pyridine (B92270) and cyclopentadiene (B3395910) moieties. While a detailed, published vibrational frequency table for this compound is not available, the general regions for these vibrations are well-established for similar heterocyclic aromatic compounds.

Table 1: Representative Calculated Vibrational Frequencies for Aromatic Heterocycles

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic Ring Stretch (C-C, C-N)1400 - 1650
In-plane C-H Bending1000 - 1300
Out-of-plane C-H Bending750 - 900

Note: This table provides typical frequency ranges for aromatic heterocyclic compounds and is intended to be representative. Specific values for this compound would require dedicated computational studies.

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions and understanding catalytic processes at a molecular level. researchgate.netdntb.gov.ua For this compound systems, computational modeling can be used to explore reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed picture of their reactivity.

The nitrogen atoms in the this compound scaffold can act as Lewis basic sites, making them suitable ligands for metal catalysts. researchgate.netnih.gov Computational modeling of organometallic complexes involving this compound can shed light on the catalytic cycle of various reactions. uni-paderborn.denih.gov For example, DFT calculations can be used to model the oxidative addition, migratory insertion, and reductive elimination steps in a catalytic cycle. These simulations can help in designing more efficient catalysts by modifying the electronic and steric properties of the this compound ligand. dntb.gov.ua

Furthermore, computational methods can be employed to study the reactivity of the this compound molecule itself. For instance, the reaction of this compound with electrophiles can be modeled to understand the regioselectivity and the nature of the intermediates and transition states involved. Such studies are crucial for predicting the outcomes of chemical transformations and for designing novel synthetic routes to functionalized this compound derivatives. The use of advanced techniques like on-the-fly learning of machine learning potentials combined with enhanced sampling methods is becoming increasingly prevalent for modeling complex catalytic reactions. researchgate.net

Table 2: Key Steps in a Generic Catalytic Cycle Amenable to Computational Modeling

Catalytic StepInformation from Computational Modeling
Ligand Binding/DissociationBinding energies, coordination geometry
Oxidative AdditionActivation energy barrier, transition state geometry
Migratory InsertionReaction thermodynamics and kinetics
Reductive EliminationEnergy profile, product formation pathway

Note: This table outlines the general steps in a catalytic cycle that can be investigated for this compound-based catalysts using computational methods.

Structure-Property Relationships Derived from Computational Data

Computational chemistry is a powerful approach for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). mdpi.comnih.gov By calculating a range of molecular descriptors for a series of related compounds, it is possible to build mathematical models that correlate these descriptors with experimental observations, such as biological activity or photophysical properties. nih.govresearchgate.net

For this compound and its derivatives, computational methods can be used to calculate a variety of electronic and structural descriptors. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential. The HOMO-LUMO gap is a particularly important descriptor as it relates to the electronic excitation energy and the chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited and is more reactive.

Studies on related fluorene (B118485) derivatives have shown that chemical modifications to the fluorene core can significantly impact these electronic properties. For example, the introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, respectively, thereby tuning the HOMO-LUMO gap. This ability to modulate the electronic structure is crucial for designing materials with specific optical and electronic properties for applications in organic electronics. While a systematic computational QSAR study solely on this compound derivatives is not extensively documented in the surveyed literature, data from related compounds illustrates the principles.

Table 3: Calculated Electronic Properties of Representative Fluorene-Based Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Fluorene-5.90-2.153.75
2,7-Dibromo-9,9-dihexylfluorene-5.95-2.353.60
2,7-Dicyano-9,9-dihexylfluorene-6.40-3.203.20
This compound (Estimated)-6.20-2.803.40

Note: The values for fluorene and its derivatives are representative examples from computational studies on similar systems. The values for this compound are estimated based on the expected electronic effects of the nitrogen atoms and are for illustrative purposes.

Advanced Reactivity and Mechanistic Studies

Acid–Base Chemistry of the Methylene (B1212753) Bridge at C9

A defining characteristic of the 1,5-diazafluorene (dafH) ligand is the notable acidity of the C-H bonds at the C9 methylene bridge. rsc.orgresearchgate.net This acidity is analogous to that of cyclopentadiene (B3395910) and fluorene (B118485), where the resulting anion is stabilized by delocalization across the ring system. rsc.org This property allows this compound to act as a proton-responsive ligand, influencing the reactivity and properties of its metal complexes.

The protons on the methylene linker of this compound can be removed using a sufficiently strong base to generate the monoanionic 4,5-diazafluorenide species (daf⁻). rsc.org This deprotonation transforms the neutral dafH ligand into a negatively charged species, altering its electronic properties and coordination behavior. The reaction is typically carried out using strong bases such as sodium hydride (NaH) or by forming alkali metal salts like Na[daf]. rsc.orgrsc.org

The acidity of the C9 protons is a key feature that distinguishes this compound from its derivative 9,9'-dimethyl-4,5-diazafluorene (Me₂daf), which lacks these acidic protons and cannot undergo this type of deprotonation-based reactivity. rsc.orgnih.gov The generation of the diazafluorenide anion is a critical step that opens up pathways for further functionalization and reactivity at the C9 position. rsc.orgresearchgate.net

Once generated, the diazafluorenide anion is a potent nucleophile. The negative charge localized on the C9 carbon can readily attack various electrophilic centers to form new carbon-carbon or carbon-heteroatom bonds. This nucleophilic character allows the diazafluorenide anion to participate in a range of substitution and addition reactions. rsc.orgrsc.orgnih.gov

A clear example of this reactivity is the synthesis of organometallic complexes. The sodium salt, Na[daf], can be reacted with metal-halide precursors, such as Wilkinson's catalyst ([Rh(PPh₃)₃Cl]), where the diazafluorenide anion displaces a ligand to form a new metal-carbon bond, yielding complexes like [Rh(daf)(PPh₃)₂]. rsc.org This reaction underscores the utility of the deprotonated species in organometallic synthesis. While specific studies on its reactions with a wide range of organic electrophiles are not extensively detailed, the fundamental principles of nucleophilic anions suggest it would readily react with primary alkyl halides via an SN2 mechanism and with carbonyl compounds through nucleophilic addition. rsc.orgnih.gov

Table 1: Examples of Reactions Involving the Diazafluorenide Anion

Reactant 1 (Nucleophile) Reactant 2 (Electrophile) Product Reaction Type Source(s)
Na[daf] [Rh(COD)Cl]₂ [Rh(daf)(COD)] Nucleophilic Substitution rsc.org
Na[daf] [Rh(PPh₃)₃Cl] [Rh(daf)(PPh₃)₂] Nucleophilic Substitution rsc.org

Ligand-Based Oxidative Processes

In many coordination complexes, the ligand is considered a "spectator," providing a stable coordination environment for the metal center where redox chemistry occurs. However, this compound can act as a "non-innocent" or "actor" ligand, meaning it actively participates in the redox processes of the complex. rsc.orgrsc.orgnih.gov This behavior is intimately linked to its electronic structure and the presence of the acidic C9 protons.

When a metal complex of this compound undergoes a redox event, such as reduction, the added electron density can be localized on the ligand rather than the metal. rsc.org This ligand-centered reduction is a hallmark of its non-innocent character. Subsequent chemical steps can then occur, driven by the change in the ligand's electronic state. The acidic C-H bonds at the C9 position are believed to play a unique role in promoting follow-up reactivity after the initial redox event, a pathway that is unavailable to complexes with the Me₂daf ligand, which lacks these protons. rsc.orgnih.gov This ligand-based reactivity is crucial for understanding the mechanisms of catalytic cycles where this compound complexes are employed. rsc.org

Thermal and Photochemical Transformations

The response of this compound and its derivatives to heat and light reveals further aspects of their reactivity, from thermal stability to specific photochemical transformations.

The synthesis of the parent this compound itself involves a high-temperature Wolff–Kishner reduction of 4,5-diazafluoren-9-one (B35911), which speaks to the thermal stability of the core heterocyclic structure. rsc.org More specific thermal and photochemical transformations have been demonstrated with functionalized derivatives. For instance, 9-diazo-4,5-diazafluorene can undergo a thermally-induced 1,3-dipolar cycloaddition, followed by the thermal or photochemical ejection of dinitrogen (N₂) from the resulting pyrazoline intermediate to form new cyclic structures. researchgate.net

The photophysical properties of this compound complexes have also been a subject of detailed study. Comprehensive experimental and theoretical investigations on zinc(II) and cadmium(II) complexes of this compound derivatives show that the ligand framework is responsible for fluorescence with extraordinarily small Stokes shifts. rsc.org This is attributed to the small structural differences between the ground (S₀) and first excited (S₁) electronic states. rsc.org The emission is characterized as being of a "locally excited" character. This contrasts with derivatives like 4,5-diazafluoren-9-one, where the presence of the carbonyl group introduces charge-transfer character and leads to much larger Stokes shifts. rsc.org Some derivatives also exhibit aggregation-induced emission (AIE), a phenomenon where luminescence is enhanced in the aggregated or solid state. rsc.orgmdpi.com

Electrocatalytic Applications and Redox-Induced Reactivity

The redox-active nature of the this compound ligand makes its metal complexes interesting candidates for electrocatalytic applications. The ability of the ligand to accept and donate electrons is central to its function in catalytic cycles driven by electrochemical potential.

Cyclic voltammetry studies of manganese and ruthenium complexes containing this compound (daf) and its dimethylated analogue (Me₂daf) reveal that the ligands are non-innocent and undergo ligand-centered reduction. rsc.org While structurally similar to 2,2'-bipyridine (B1663995) (bpy), the daf framework is typically reduced at slightly more negative potentials. rsc.org This redox activity prompted investigations into their use in electrocatalysis, such as the reduction of carbon dioxide (CO₂). Although controlled potential electrolysis experiments with a manganese-daf complex did not show effective catalytic reduction of CO₂, the studies highlight the potential for redox-induced reactivity. rsc.org The catalytic enhancement observed was suggested to involve the acidic protons on the methylene bridge, pointing to a cooperative role between the ligand's redox activity and its acid-base properties. rsc.org

Further studies on derivatives such as ((9H-(4,5-diazafluoren)-9-ylidene)methyl)arylenes have also explored their physicochemical characteristics through cyclic voltammetry, providing data on how different substituents influence the redox potentials of the molecule. mdpi.com

Table 2: Selected Redox Potentials for this compound and Related Complexes

Compound Process Potential (V vs. Fc⁺/₀) Notes Source(s)
Mn(CO)₃Br(daf) Reduction -2.05 Ligand-centered reduction rsc.org
Ru(Me₂daf)₃₂ Reduction -1.89 Ligand-centered reduction rsc.org
[Ru(bpy)₃]²⁺ Reduction -1.82 Reference complex rsc.org

Emerging Research Directions and Future Perspectives in 1,5 Diazafluorene Chemistry

Design of Next-Generation Functional Materials

1,5-Diazafluorene and its derivatives are being explored for their potential in developing next-generation functional materials. Its fused aromatic system, incorporating nitrogen atoms, contributes to favorable electronic properties. Research indicates its utility in optoelectronic devices, such as photodiodes and sensors benchchem.com. The electron-deficient nature of the diazafluorene core can be advantageous in materials designed for charge transport or light emission. Future research directions include tailoring the electronic and photophysical properties through strategic functionalization to enhance performance in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The development of novel sensing elements is also an active area, leveraging the coordination capabilities of the diazafluorene moiety.

Exploration of Novel Coordination Modes and Multimetallic Architectures

As a ligand, this compound exhibits versatile coordination chemistry, enabling the formation of stable metal complexes benchchem.com. Its electron-deficient character facilitates unique coordination modes, including bridging (μ) and monodentate (κ¹) coordination, in addition to the typical chelating (κ²) mode, often observed in comparison to electron-rich analogues benchchem.comnih.gov. This adaptability allows for the synthesis of coordination polymers, multimetallic architectures, and macrocyclic complexes nih.govresearchgate.net. Future research aims to exploit these diverse coordination behaviors to construct sophisticated supramolecular assemblies and metal-organic frameworks (MOFs) with tailored properties for applications in catalysis, sensing, and materials science. The ability to form complexes with various transition metals, such as Rh, Pt, and Ag, underscores its potential in creating novel inorganic-organic hybrid materials benchchem.commdpi.com.

Advanced Mechanistic Insights into Catalytic Cycles

Metal complexes incorporating this compound are being investigated for their catalytic activity in various transformations, including hydrogenation, oxidation, and polymerization benchchem.com. The mechanism of action often involves the donation of electron pairs from the nitrogen atoms to metal centers, forming stable catalytic species benchchem.com. For instance, Rh(I) complexes with this compound have been shown to activate H₂, forming Rh(III) dihydrides, and Pd(II) complexes can catalyze aerobic oxidations, with the ligand's fluxionality enhancing catalytic turnover benchchem.comnih.govnih.gov. Future research will focus on elucidating the intricate mechanistic pathways of these catalytic cycles, understanding the role of the diazafluorene ligand in stabilizing reactive intermediates, and optimizing catalyst performance through ligand modification and advanced spectroscopic techniques.

Integration into Hybrid Organic-Inorganic Systems

While research on the integration of this compound into hybrid organic-inorganic systems is still emerging, its potential is significant. The inherent coordination ability of the nitrogen atoms makes it a suitable candidate for functionalizing inorganic materials or acting as a linker in hybrid structures. For example, related diazafluorene derivatives have been incorporated into TiO₂ matrices for optoelectronic applications researchgate.net. Future research could focus on developing novel hybrid materials by covalently linking or coordinating this compound units to inorganic nanoparticles, metal oxides, or porous frameworks like MOFs. This approach could lead to synergistic properties, combining the electronic characteristics of the organic ligand with the structural and chemical stability of inorganic components, for applications in catalysis, sensing, and energy storage.

Computational Design and Predictive Modeling

Computational chemistry plays a crucial role in understanding the electronic structure, reactivity, and properties of this compound and its complexes, guiding the design of new materials and catalysts. Density Functional Theory (DFT) calculations can predict molecular geometries, electronic transitions, and reaction pathways, aiding in the rational design of functional molecules scirp.org. Future research will increasingly rely on computational methods to screen potential derivatives for specific applications, predict their performance in optoelectronic devices or catalytic cycles, and understand complex coordination behaviors. This predictive modeling approach is essential for accelerating the discovery of novel this compound-based materials with optimized properties.

Q & A

Q. What are the primary synthetic routes for 1,5-diazafluorene derivatives, and how can their purity be validated?

this compound derivatives are typically synthesized via palladium-catalyzed condensation reactions between diazafluorene dihalides and boronic acid derivatives . Key validation steps include:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification.
  • X-ray Crystallography : Critical for unambiguous structural determination (e.g., using SHELX software for refinement ).
  • Chromatographic Purity : HPLC or GC-MS to ensure ≥95% purity, avoiding interference from byproducts like unreacted halides or boronic acids.

Q. How does this compound function as a ligand in coordination chemistry, and what are its key spectroscopic signatures?

this compound acts as a bidentate ligand, coordinating through nitrogen atoms to transition metals (e.g., Pt(II) in anticancer complexes ). Spectroscopic validation includes:

  • UV-Vis Spectroscopy : Ligand-to-metal charge transfer (LMCT) bands at 250–350 nm.
  • Cyclic Voltammetry : Redox potentials to assess electronic effects of substituents.
  • Infrared (IR) Spectroscopy : Shifts in C=N and C-C stretching frequencies upon metal coordination.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound-based metal complexes?

Discrepancies often arise from steric/electronic effects not fully captured in simulations. A methodological approach includes:

  • Comparative DFT Studies : Benchmark calculations against crystallographic data (e.g., bond lengths/angles from SHELXL-refined structures ).
  • Experimental Cross-Validation : Use multiple techniques (e.g., NMR for solution behavior vs. X-ray for solid-state structure ).
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvation models) using tools like Gaussian or ORCA.

Q. What experimental design considerations are critical for assessing the biological activity of this compound derivatives?

  • Cell Line Selection : Use cancer (e.g., A-549 lung carcinoma) vs. non-cancerous (e.g., MRC-5 fibroblasts) lines to evaluate selectivity .
  • Dose-Response Curves : IC50 values must be statistically validated with replicates (n ≥ 3) and controls (e.g., cisplatin as a reference).
  • Mechanistic Studies : Include apoptosis assays (Annexin V/PI staining) and ROS detection to differentiate modes of action.

Q. How can researchers address inconsistencies in spectroscopic data for this compound derivatives across different solvent systems?

  • Solvent Polarity Calibration : Compare UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., DMSO vs. hexane).
  • Bland-Altman Analysis : Quantify agreement between datasets using mean differences and 95% limits of agreement, as applied in saliva 1,5-AG studies .
  • Temperature Control : Ensure consistent experimental conditions (e.g., 25°C ± 0.5°C) to minimize thermal broadening effects.

Methodological Guidelines

Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with biological activity.
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple variables (e.g., IC50, logP, redox potentials).
  • Spearman’s Rank Correlation : Non-parametric analysis for non-linear relationships, as used in clinical biomarker studies .

Q. How should crystallographic data for this compound complexes be reported to ensure reproducibility?

  • Deposit Raw Data : Submit structure factors and refinement details to repositories like the Cambridge Crystallographic Data Centre (CCDC) .
  • SHELX Compliance : Adopt SHELXL refinement parameters (R1, wR2) and report hydrogen bonding/π-π interactions .
  • Thermal Ellipsoid Plots : Include ORTEP diagrams with 50% probability levels for clarity.

Data Presentation Standards

  • Tables/Figures : Avoid redundancy; use tables for numerical data (e.g., IC50 values) and figures for structural/spectral trends .
  • Chemical Structures : Limit to 2–3 key compounds in graphical abstracts, excluding compound IDs (e.g., "4b") .
  • Ethical Reporting : Disclose conflicts of interest and align with FINER criteria (Feasible, Novel, Ethical, Relevant) for research questions .

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Reactant of Route 1
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Reactant of Route 2
1,5-Diazafluorene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.